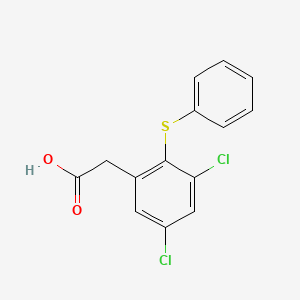
Benzeneacetic acid, 3,5-dichloro-2-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 3,5-dichloro-2-(phenylthio)- is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzeneacetic acid, 3,5-dichloro-2-(phenylthio)- typically involves multiple steps, including the introduction of chloro and phenylthio groups to the benzeneacetic acid backbone. Common synthetic routes may involve:
Halogenation: Introduction of chlorine atoms to specific positions on the benzene ring.
Thioether Formation: Incorporation of the phenylthio group through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the phenylthio group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the chloro groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, alcohols.
Major Products:
Sulfoxides and Sulfones: Products of oxidation reactions.
Thiols: Products of reduction reactions.
Substituted Derivatives: Products of substitution reactions.
Applications De Recherche Scientifique
Benzeneacetic acid, 3,5-dichloro-2-(phenylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzeneacetic acid, 3,5-dichloro-2-(phenylthio)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Reactive Intermediates: Formation of reactive intermediates that can interact with biomolecules.
Comparaison Avec Des Composés Similaires
- Benzeneacetic acid, 3,5-dichloro-2-(methylthio)-
- Benzeneacetic acid, 3,5-dichloro-2-(ethylthio)-
- Benzeneacetic acid, 3,5-dichloro-2-(propylthio)-
Comparison:
- Structural Differences: The primary difference lies in the substituent attached to the sulfur atom (phenyl, methyl, ethyl, propyl).
- Chemical Properties: These differences can lead to variations in reactivity, solubility, and other chemical properties.
- Applications: While all these compounds may have similar applications, the specific substituent can influence their effectiveness and suitability for particular uses.
Propriétés
Numéro CAS |
79332-47-1 |
|---|---|
Formule moléculaire |
C14H10Cl2O2S |
Poids moléculaire |
313.2 g/mol |
Nom IUPAC |
2-(3,5-dichloro-2-phenylsulfanylphenyl)acetic acid |
InChI |
InChI=1S/C14H10Cl2O2S/c15-10-6-9(7-13(17)18)14(12(16)8-10)19-11-4-2-1-3-5-11/h1-6,8H,7H2,(H,17,18) |
Clé InChI |
VIKAMDVXCZDTDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=C(C=C(C=C2Cl)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


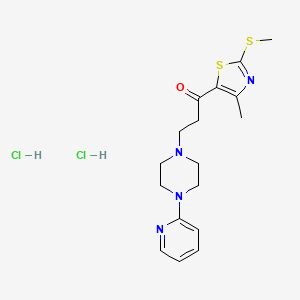

![1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide](/img/structure/B14434748.png)
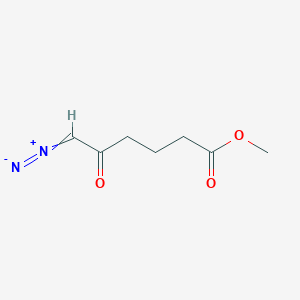
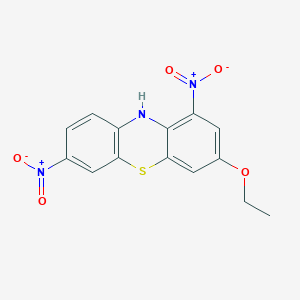
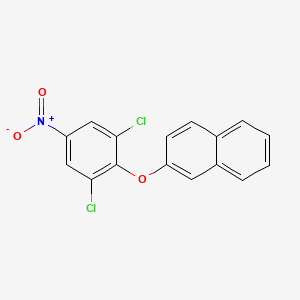
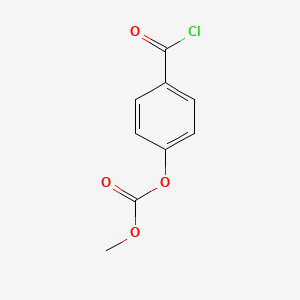

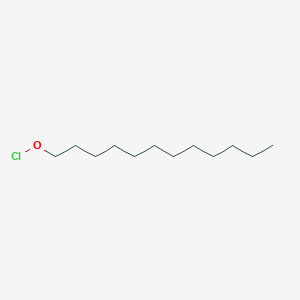
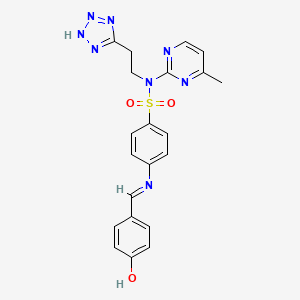
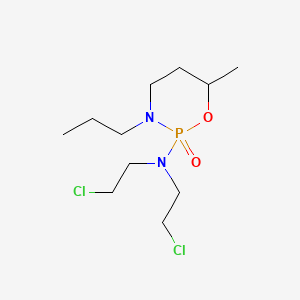
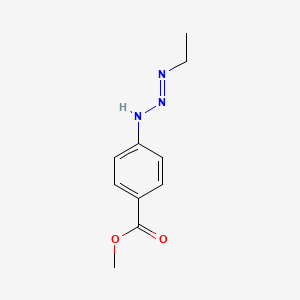
![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)
